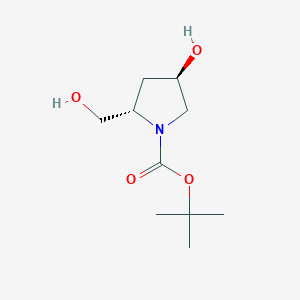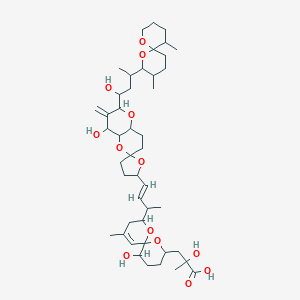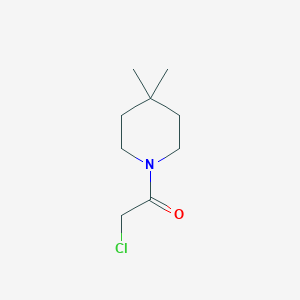
Dfftp-daunomycinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dfftp-daunomycinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. It is a derivative of daunomycin, a well-known anthracycline antibiotic that is widely used in chemotherapy. Dfftp-daunomycinone has been synthesized using various methods and has been shown to have promising anticancer properties.
作用機序
The mechanism of action of dfftp-daunomycinone is not completely understood, but it is thought to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. Dfftp-daunomycinone binds to the DNA-topoisomerase II complex and prevents the enzyme from completing its function, leading to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
Dfftp-daunomycinone has been shown to have several biochemical and physiological effects. It can induce oxidative stress, which is a critical mechanism for cancer treatment. Dfftp-daunomycinone has also been shown to inhibit the expression of various genes that are involved in cancer cell proliferation and survival. Moreover, dfftp-daunomycinone has been shown to induce cell cycle arrest, which is another critical mechanism for cancer treatment.
実験室実験の利点と制限
Dfftp-daunomycinone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for research purposes. Moreover, dfftp-daunomycinone has been shown to have potent anticancer properties, making it an attractive candidate for cancer research. However, dfftp-daunomycinone also has some limitations. For example, it can be toxic to normal cells, which can limit its potential clinical applications. Moreover, dfftp-daunomycinone can be unstable under certain conditions, which can affect its potency and stability.
将来の方向性
There are several future directions for dfftp-daunomycinone research. One direction is to investigate its potential applications in combination with other anticancer drugs. Another direction is to explore its potential use in different cancer types. Moreover, further studies are needed to understand the precise mechanism of action of dfftp-daunomycinone and to identify its molecular targets. Additionally, it is essential to investigate the toxicity and stability of dfftp-daunomycinone under different conditions to determine its potential clinical applications.
Conclusion
In conclusion, dfftp-daunomycinone is a promising compound with potent anticancer properties. It has been synthesized using various methods and has been extensively studied for its potential applications in cancer research. Dfftp-daunomycinone has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and have synergistic effects when used in combination with other anticancer drugs. However, further studies are needed to understand its precise mechanism of action, identify its molecular targets, and investigate its toxicity and stability under different conditions.
合成法
Dfftp-daunomycinone can be synthesized using various methods. One of the most commonly used methods involves the reaction of daunomycin with trifluoroacetic anhydride and pyridine. The resulting product is then treated with sodium hydride and 2,4-difluorobenzyl bromide to yield dfftp-daunomycinone. Other methods involve the use of different reagents and solvents, but the general approach remains the same.
科学的研究の応用
Dfftp-daunomycinone has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Dfftp-daunomycinone has also been shown to induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment. Moreover, dfftp-daunomycinone has been shown to have synergistic effects when used in combination with other anticancer drugs, such as doxorubicin and cisplatin.
特性
CAS番号 |
141291-21-6 |
|---|---|
製品名 |
Dfftp-daunomycinone |
分子式 |
C32H34F2O12 |
分子量 |
648.6 g/mol |
IUPAC名 |
9-acetyl-7-[3-fluoro-5-(3-fluorooxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C32H34F2O12/c1-12-29(46-30-16(33)7-5-9-43-30)28(40)23(34)31(44-12)45-18-11-32(41,13(2)35)10-15-20(18)27(39)22-21(25(15)37)24(36)14-6-4-8-17(42-3)19(14)26(22)38/h4,6,8,12,16,18,23,28-31,37,39-41H,5,7,9-11H2,1-3H3 |
InChIキー |
KBRJSDCEGMYOIM-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)F)O)OC6C(CCCO6)F |
正規SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)F)O)OC6C(CCCO6)F |
同義語 |
7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone 7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone, (2S-(2alpha(8R*,10R*),3alpha))-isomer 7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone, (2S-(2alpha(8R*,10R*),3beta))-isomer DFFTP-daunomycinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



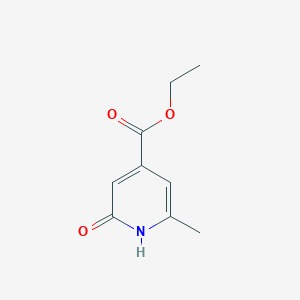

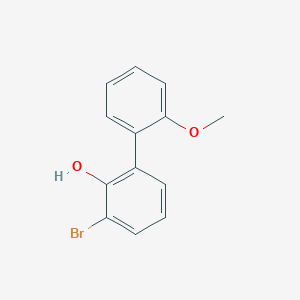



![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)

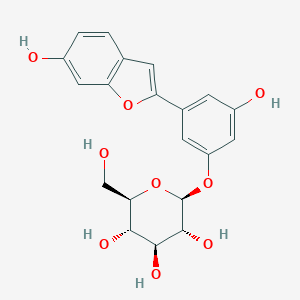

![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)
